4-Chloro-3-(chloromethyl)isoquinoline
Description
While the exact biological profile of 4-chloro-3-(chloromethyl)isoquinoline remains underexplored, structurally related compounds exhibit activities influenced by substituent positioning and electronic effects. For instance, chloro and chloromethyl groups enhance reactivity and may modulate interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-5-9-10(12)8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2 |
InChI Key |
WQDKCESMOMIBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Cl)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical data for 4-chloro-3-(chloromethyl)isoquinoline and its analogs:
Key Observations :
- Substituent Positioning: Chloro and chloromethyl groups at positions 3 or 4 significantly alter electronic distribution and steric effects. For example, 3-chloro-4-(chloromethyl)isoquinoline may exhibit higher reactivity due to the proximity of substituents, whereas 1-chloro-3-(chloromethyl)isoquinoline has a more spatially separated arrangement.
- Stability : Chloromethyl groups (e.g., in ) introduce hydrolytic sensitivity, necessitating low-temperature storage . In contrast, bromine substitution (as in ) enhances stability but increases molecular weight.
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